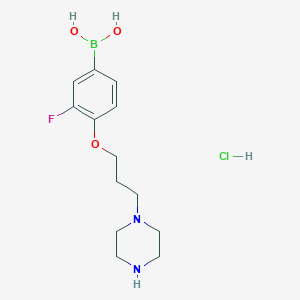
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Übersicht
Beschreibung
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as FPPAH, is a novel boronate-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile and useful compound, with a variety of properties that make it suitable for many different applications.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The compound is used in the field of organic chemistry, specifically in Suzuki–Miyaura coupling reactions .
2. Comprehensive and Detailed Summary of the Application Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Detailed Description of the Methods of Application or Experimental Procedures In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
4. Thorough Summary of the Results or Outcomes Obtained The SM coupling reaction has been successful in conjoining chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes
- Comprehensive and Detailed Summary of the Application : Boronic acids, including 4-Fluorophenylboronic acid, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Detailed Description of the Methods of Application or Experimental Procedures : The specific procedures can vary based on the reactants and conditions used. Typically, the boronic acid is combined with the arenediazonium tetrafluoroborate, iodonium salt, or iodane under suitable conditions to facilitate the coupling reaction .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of these reactions is the formation of new carbon-carbon bonds, which can be used to synthesize a wide range of organic compounds .
Synthesis of Biologically Active Terphenyls
- Comprehensive and Detailed Summary of the Application : Boronic acids can be used to synthesize novel biologically active terphenyls . Terphenyls are a type of polyphenyl compound that have potential applications in medicinal chemistry due to their biological activity.
- Detailed Description of the Methods of Application or Experimental Procedures : The specific synthesis procedures can vary, but typically involve the reaction of the boronic acid with other organic compounds under suitable conditions to form the terphenyl structure .
- Thorough Summary of the Results or Outcomes Obtained : The result of these reactions is the formation of terphenyl compounds, which can be further studied for their biological activity .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Comprehensive and Detailed Summary of the Application : Pinacol boronic esters, including 4-Fluorophenylboronic acid, are highly valuable building blocks in organic synthesis. They can be used in catalytic protodeboronation, a process that is not well developed .
- Detailed Description of the Methods of Application or Experimental Procedures : The specific procedures can vary based on the reactants and conditions used. Typically, the boronic acid is combined with other organic compounds under suitable conditions to facilitate the protodeboronation .
- Thorough Summary of the Results or Outcomes Obtained : The outcome of these reactions is the formation of new organic compounds, which can be used to synthesize a wide range of other compounds .
Suzuki Coupling Using Microwave and Triton B Catalyst
- Comprehensive and Detailed Summary of the Application : Boronic acids can be used as reactants in Suzuki coupling reactions using microwave and Triton B catalyst .
- Detailed Description of the Methods of Application or Experimental Procedures : The specific procedures can vary, but typically involve the reaction of the boronic acid with other organic compounds under suitable conditions to form the desired product .
- Thorough Summary of the Results or Outcomes Obtained : The result of these reactions is the formation of new carbon-carbon bonds, which can be used to synthesize a wide range of organic compounds .
Eigenschaften
IUPAC Name |
[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGHBWBWNLTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
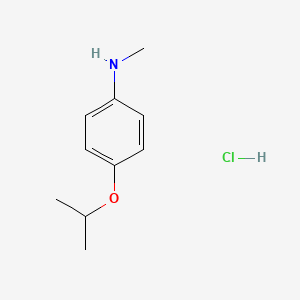
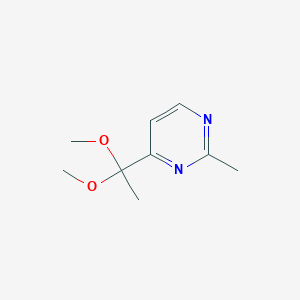
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
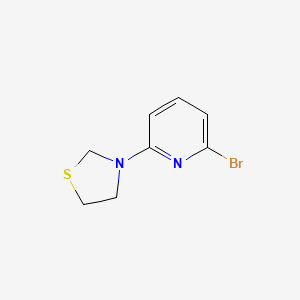
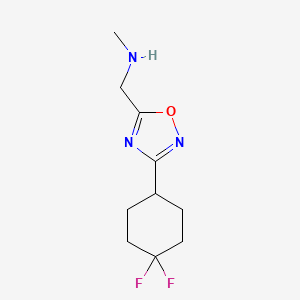
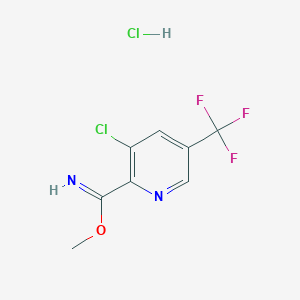
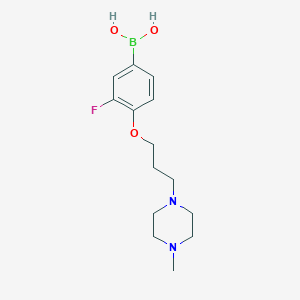
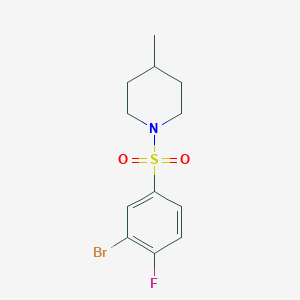
![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)
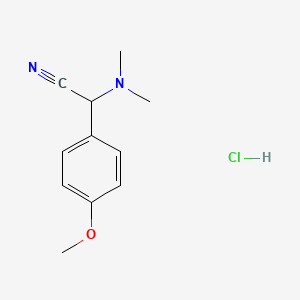
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)
